molecular formula C10H9ClN2O B8808608 7-Chloro-4-methoxyquinolin-8-amine

7-Chloro-4-methoxyquinolin-8-amine

Cat. No.: B8808608
M. Wt: 208.64 g/mol
InChI Key: NPJSYJVVPWPROX-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxyquinolin-8-amine (CAS: 1394083-96-5) is a quinoline derivative characterized by a chloro substituent at position 7, a methoxy group at position 4, and an amine group at position 6. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in antimalarial and anticancer agents .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

7-chloro-4-methoxyquinolin-8-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-8-4-5-13-10-6(8)2-3-7(11)9(10)12/h2-5H,12H2,1H3

InChI Key

NPJSYJVVPWPROX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=C(C2=NC=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Isomer: 4-Chloro-6-methoxyquinolin-8-amine

A positional isomer, 4-Chloro-6-methoxyquinolin-8-amine (CAS: 266336-49-6), differs in the placement of the chloro and methoxy groups. Key comparisons include:

Property 7-Chloro-4-methoxyquinolin-8-amine 4-Chloro-6-methoxyquinolin-8-amine
Molecular Formula C₁₀H₉ClN₂O C₁₀H₉ClN₂O
CAS Number 1394083-96-5 266336-49-6
Substituent Positions 7-Cl, 4-OCH₃, 8-NH₂ 4-Cl, 6-OCH₃, 8-NH₂
Electronic Effects Electron-withdrawing Cl at 7 may reduce aromatic electrophilicity. Cl at 4 could alter π-electron distribution in the ring .

The isomer’s distinct substitution pattern likely impacts solubility, bioavailability, and target binding.

7-Chloroquinolin-4-amine Derivatives

describes N-substituted 7-chloroquinolin-4-amine derivatives (e.g., compounds 7a–7d), which share the 7-Cl and 4-NH₂ groups but lack the 8-NH₂ and 4-OCH₃ moieties. Key distinctions include:

  • Synthetic Routes: These derivatives were synthesized via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(dba)₂, BINAP), achieving yields of 50–92% .
  • Physical Properties : Melting points for 7a–7d range from 160–227°C, influenced by bulky adamantyl groups. The parent compound’s melting point is unspecified but could be lower due to reduced steric hindrance .

8-Methoxyquinazoline Derivatives

and highlight 8-methoxyquinazoline analogs (e.g., compound 13 and 18C), which replace the quinoline core with a quinazoline system. Comparative insights:

Feature This compound 8-Methoxyquinazoline Derivatives
Core Structure Quinoline Quinazoline
Key Substituents 7-Cl, 4-OCH₃, 8-NH₂ 8-OCH₃, 4-NH₂, 7-alkoxy chains
Bioactivity Context Potential antimalarial (quinoline class) Anticancer (EGFR inhibition implied by quinazoline scaffolds) .

The quinazoline derivatives exhibit higher synthetic yields (e.g., 97.6% for compound 13) due to optimized coupling conditions (e.g., THF, K₂CO₃) . This suggests that the quinoline-quinazoline core difference significantly impacts reaction efficiency.

Piperazine-Modified 7-Chloroquinoline Amines

describes N-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine (4), which introduces a piperazine-ethyl chain at the 4-amine. Comparisons:

  • Bioactivity: Piperazine moieties enhance solubility and receptor affinity in antimalarial compounds, implying that this compound’s 8-NH₂ group may limit such modifications .

Research Implications

  • Synthetic Challenges: The 8-amine group in this compound may complicate regioselective synthesis compared to 4-amine derivatives.
  • Bioactivity Gaps : While analogs like 8-methoxyquinazolines show promise in oncology, the target compound’s biological profile remains underexplored.
  • Structural Optimization : Introducing solubilizing groups (e.g., morpholine in ’s analog) could enhance the parent compound’s drug-likeness .

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